![molecular formula C20H14N2O B12908711 4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-diphenyl- CAS No. 54214-70-9](/img/structure/B12908711.png)
4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural framework, which combines a pyrido[1,2-a]pyrimidine core with two phenyl groups. The presence of these structural motifs imparts the compound with a range of biological activities, making it a valuable target for drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with benzaldehyde derivatives in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including cyclization and dehydration, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions: 2,3-Diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups attached to the phenyl rings.
科学的研究の応用
2,3-Diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cardiovascular and neurological disorders.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and dyes
作用機序
The mechanism of action of 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, such as those related to cell proliferation, apoptosis, and inflammation
類似化合物との比較
Pyrido[2,3-d]pyrimidin-5-one: Known for its antimicrobial properties.
Pyrazolo[3,4-d]pyrimidine: Investigated as a CDK2 inhibitor for cancer treatment.
4H-pyrido[1,2-a]pyrimidin-4-one derivatives: Studied for their antioxidant and antiulcer activities .
Uniqueness: 2,3-Diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its dual phenyl groups, which enhance its biological activity and provide a versatile scaffold for further modifications. This structural uniqueness contributes to its broad spectrum of applications and potential therapeutic benefits .
特性
CAS番号 |
54214-70-9 |
|---|---|
分子式 |
C20H14N2O |
分子量 |
298.3 g/mol |
IUPAC名 |
2,3-diphenylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C20H14N2O/c23-20-18(15-9-3-1-4-10-15)19(16-11-5-2-6-12-16)21-17-13-7-8-14-22(17)20/h1-14H |
InChIキー |
IJHNTSMHNUJLFY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=CC=CN3C2=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


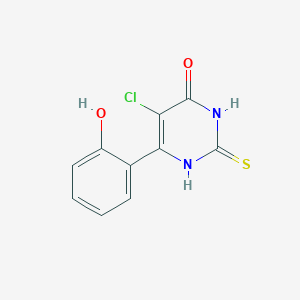
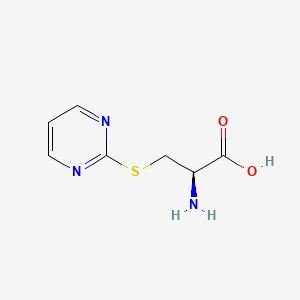
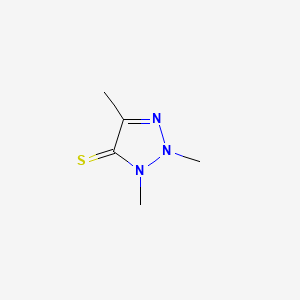

![[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-ethoxyphenyl)-](/img/structure/B12908659.png)
![5-{[Bis(2-hydroxyethyl)amino]acetyl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B12908669.png)


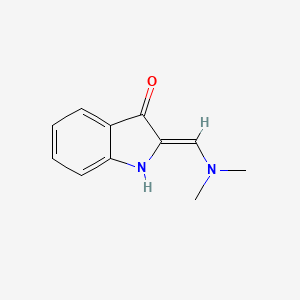
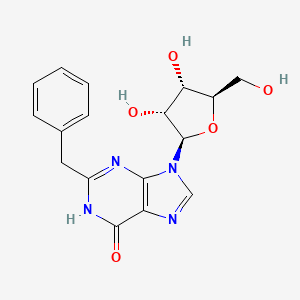
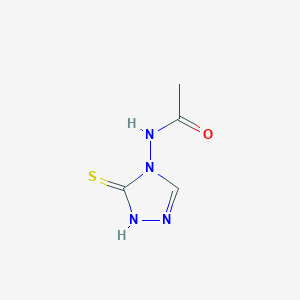
![2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12908703.png)
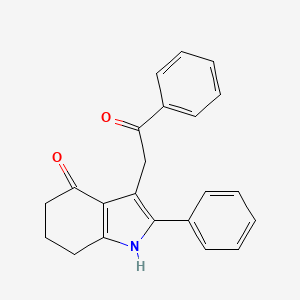
![4-[(Naphthalen-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12908707.png)
